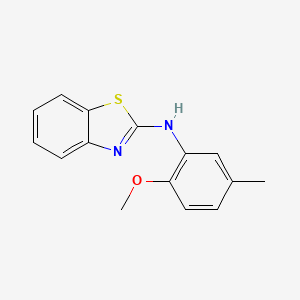

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-10-7-8-13(18-2)12(9-10)17-15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTSMIGJGKNPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-methoxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine has been investigated for its potential therapeutic effects, including:

- Antitumor Activity : Studies indicate that this compound can inhibit tumor cell proliferation by inducing apoptosis and causing cell cycle arrest. Its structural features allow it to interact effectively with cellular targets, leading to growth inhibition in various cancer cell lines.

- Antiviral Properties : Some derivatives have shown inhibitory effects against viruses such as MERS-CoV, suggesting potential applications in antiviral drug development. The compound may interfere with viral replication mechanisms.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression and viral replication, although detailed studies are still required.

The compound exhibits various biological activities through different mechanisms:

- Mechanism of Action : The interactions with specific molecular targets can lead to therapeutic effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess significant antimicrobial activity, which could be leveraged for developing new antibiotics .

Antitumor Studies

A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Antiviral Activity

Research exploring the antiviral properties of benzothiazole derivatives found that certain compounds within this class could inhibit viral replication. This compound was noted for its ability to interfere with the life cycle of viruses like MERS-CoV, warranting further exploration for antiviral applications .

Conclusion and Future Directions

The applications of this compound in medicinal chemistry highlight its potential as an effective agent against cancer and viral infections. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in living organisms.

- Mechanistic Insights : Further elucidating interactions with various biological targets.

- Formulation Development : Exploring different formulations for enhanced bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and related benzothiazole, thiazole, and thiadiazole derivatives:

Key Differences in Substituent Effects

- Electron-Donating vs. However, nitro groups in CBK277757 may confer redox activity, enabling interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

- Heterocyclic Core Variations :

- Benzothiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., ) exhibit insecticidal/fungicidal activity due to sulfur's electronegativity and ring rigidity. Benzothiazoles, by contrast, are more commonly associated with anticancer and anti-inflammatory effects .

- Benzothiazole vs. Benzimidazole : N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine () shares a methoxyphenyl group but differs in core structure; benzimidazoles often target proton pumps or DNA .

Biological Activity

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 232.30 g/mol

- CAS Number : Not specified in the available literature.

Research indicates that compounds within the benzothiazole class exhibit various biological activities, primarily through the following mechanisms:

- Antitumor Activity : Benzothiazole derivatives have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with cellular targets, leading to growth inhibition in various cancer cell lines.

- Antiviral Properties : Some derivatives have demonstrated inhibitory effects against viruses like MERS-CoV, suggesting potential applications in antiviral drug development. The compound's ability to interfere with viral replication mechanisms has been highlighted in several studies.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and viral replication, although detailed studies on this specific compound are still limited.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzothiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study reported an IC value of approximately 0.09 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Activity Against MERS-CoV

Another research highlighted the antiviral properties of benzothiazole derivatives against MERS-CoV. The compound demonstrated an IC value of 0.09 μM, showcasing its potential as a candidate for developing antiviral therapies aimed at coronaviruses . This activity is attributed to its ability to disrupt viral entry or replication processes.

Conclusion and Future Directions

This compound shows promising biological activity with significant implications for cancer therapy and antiviral treatment. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.

Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To understand the precise molecular pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions starting from substituted anilines and thioureas or related precursors. For example, 1,3-benzothiazol-2-amine derivatives are often synthesized via bromine-mediated cyclization of aniline derivatives with sodium thiocyanate in glacial acetic acid (e.g., synthesis of 6-methoxy-1,3-benzothiazol-2-amine in ). Key intermediates are characterized using:

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example:

- Crystals are grown via slow evaporation or diffusion methods (e.g., ethanol recrystallization in ).

- Hydrogen bonding networks (e.g., N–H⋯N interactions) and crystal packing are analyzed to interpret stability and polymorphism.

- Software like SHELXL () or WinGX/ORTEP () refines atomic coordinates and thermal displacement parameters.

- Crystallographic data (space group, unit cell parameters) are deposited in databases like the Cambridge Structural Database .

Q. What spectroscopic techniques are critical for analyzing purity and electronic properties?

Methodological Answer:

- Mass spectrometry (MS): High-resolution MS (e.g., Orbitrap Fusion Lumos in ) confirms molecular weight and fragmentation patterns.

- UV-Vis spectroscopy: Identifies π→π* or n→π* transitions in the benzothiazole core.

- Fluorescence spectroscopy: Useful for studying photophysical properties if the compound exhibits luminescence .

Advanced Research Questions

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity issues (e.g., competing substitution at C-5 vs. C-6) are mitigated by:

- Directing groups: Introducing methoxy or methyl substituents (as in the target compound) to steer electrophilic substitution.

- Protection/deprotection strategies: Temporarily blocking reactive sites (e.g., using tert-butyl groups in ).

- Computational modeling: DFT calculations predict electron density distribution to guide synthetic design .

Q. How are structure-activity relationships (SAR) evaluated for benzothiazole derivatives in pharmacological studies?

Methodological Answer:

- Bioactivity assays: Test compounds against target enzymes (e.g., kinases) or cancer cell lines (e.g., NCI-60 panel in ).

- Docking studies: Use software like AutoDock to simulate interactions with binding pockets (e.g., benzothiazole-thiazole hybrids in ).

- Toxicity profiling: Measure IC₅₀ values and selectivity indices (e.g., Toxi-light assays in ) .

Q. What strategies resolve discrepancies in crystallographic data or unexpected reaction yields?

Methodological Answer:

- Data validation: Cross-check refinement parameters (R-factor, wR₂) and hydrogen bond geometries ().

- Reaction optimization: Adjust solvent polarity (e.g., CHCl₃ vs. EtOH), temperature, or catalysts (e.g., POCl₃ in ).

- Alternative synthetic routes: Switch to microwave-assisted synthesis or flow chemistry to improve reproducibility .

Q. How are intermolecular interactions (e.g., hydrogen bonds, π-stacking) analyzed to predict material properties?

Methodological Answer:

- Hirshfeld surface analysis: Quantifies contact contributions (e.g., H⋯O vs. H⋯N interactions).

- Thermogravimetric analysis (TGA): Links thermal stability to crystal packing efficiency.

- Non-covalent interaction (NCI) plots: Visualize weak interactions (e.g., van der Waals forces) using Multiwfn software .

Q. What methodologies are employed to scale up synthesis without compromising purity?

Methodological Answer:

- Process analytical technology (PAT): Monitor reactions in real-time via inline IR or Raman spectroscopy.

- Design of experiments (DoE): Statistically optimize parameters (e.g., temperature, stoichiometry).

- Green chemistry principles: Replace hazardous solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.